molecular formula C16H19IN2 B128289 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide CAS No. 959-81-9

4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide

Cat. No. B128289
CAS RN: 959-81-9
M. Wt: 366.24 g/mol
InChI Key: UJNFDSOJKNOBIA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide is a dye that exhibits solvatochromic behavior, meaning its absorption band shifts depending on the polarity of the solvent it is dissolved in. This property is particularly useful for studying solvent-solvent and solute-solvent interactions. The dye has a hydrophobic nature and contains a dimethylamino group, which has a limited ability to form hydrogen bonds compared to other groups, such as the phenolate group found in Reichardt's pyridiniophenolate .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide, they do mention related compounds and catalytic processes. For instance, 4-(dimethylamino)

Scientific Research Applications

Multifunctional Reverse Micelles Interfaces

Moyano et al. (2009) explored the behavior of 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide (HC) in water/sodium 1,4-bis-2-ethylhexylsulfosuccinate/benzene reverse micelles. The study highlighted HC's potential application in the preparation of dye lasers due to its nontrivial deaggregation property at the AOT reverse micelles interface. The water interactions with the AOT moiety varied depending on the external organic solvent used. HC and DIA were identified as powerful dyes for characterizing different interface properties, including fluidity and specific interactions (Moyano et al., 2009).

Molecular Association with Water-Soluble Calixarenes

Nishida et al. (1997) studied the molecular association of water-soluble p-sulfonatocalix[n]arenes with various stilbene dyes, including 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide. This research found significant molecular interactions and provided insights into the facile determination of cationic surfactant concentrations (Nishida et al., 1997).

Modulation of Photophysics in Micelles

Sahoo and Chakravorti (2009) reported on the modulation of photophysics of 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide in different micelles. The study revealed how various micelles impact the dye's intramolecular charge transfer photophysics, providing insights into the roles of twisted intramolecular charge transfer and hydrogen bonding deactivation channels (Sahoo & Chakravorti, 2009).

Complexation of Cucurbiturils with Styryl Dyes

Kryukov et al. (2020) explored the complexation of styryl dyes, including 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide, with cucurbit[n]urils. The research revealed the formation of inclusion complexes and provided valuable information about the interaction dynamics in aqueous solutions, contributing to a deeper understanding of host-guest chemistry (Kryukov et al., 2020).

Safety And Hazards

DASP is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

Future Directions

DASP has been used in the study of central and peripheral monoaminergic neurons . It has also been used in the development of methods for staining living dopaminergic neurons in a primary culture of the mouse embryonic mesencephalon, which can be used for testing antiparkinsonian drugs in cell models of Parkinson’s disease . Future research may continue to explore these and other applications of DASP .

properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNFDSOJKNOBIA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide

CAS RN

959-81-9
Record name NSC14804
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide
Reactant of Route 2
Reactant of Route 2
4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide
Reactant of Route 3
Reactant of Route 3
4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide
Reactant of Route 4
Reactant of Route 4
4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide
Reactant of Route 5
Reactant of Route 5
4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide
Reactant of Route 6
Reactant of Route 6
4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide

Citations

For This Compound
318
Citations
JJ Salomon, S Endter, G Tachon, F Falson… - European journal of …, 2012 - Elsevier
Organic cation/carnitine transporters (OCT/N) mediate uptake of positively charged molecules. Their role in lung epithelium; however, is not well understood. OCT/N expression and …
Number of citations: 55 www.sciencedirect.com
JJH Wong, SK Wright, I Ghozalli… - Journal of …, 2016 - journals.sagepub.com
Technologies to improve the throughput for screening protein formulations are continuously evolving. The purpose of this article is to highlight novel applications of a molecular rotor dye…
Number of citations: 15 journals.sagepub.com
E Rytting, J Bryan, M Southard, KL Audus - Biochemical pharmacology, 2007 - Elsevier
Understanding the mechanisms of transport processes in the placenta can improve the safety and efficacy of drug delivery during pregnancy. Functional studies of organic cation …
Number of citations: 20 www.sciencedirect.com
LY Kucheryavykh, YV Kucheryavykh… - …, 2012 - Future Science
Here we describe a new method of glioma cell visualization in living brain slices that can be used for evaluation of tumor size or visualization of internal tumor structures. Glial cells, as …
Number of citations: 21 www.future-science.com
VE Blokhin, TS Pronina, SA Surkov, AR Murtazina… - Neurochemical …, 2022 - Springer
Analysis of the topography and functional activity of central and peripheral monoaminergic neurons is one of the priorities of neurosciences, since these neurons play a key role in the …
Number of citations: 2 link.springer.com
HJ Zhu, DI Appel, D Gründemann… - Journal of …, 2010 - Wiley Online Library
J. Neurochem. (2010) 114, 142–149. Abstract The organic cation transporter (OCT) 3 is widely expressed in various organs in humans, and involved in the disposition of many …
Number of citations: 38 onlinelibrary.wiley.com
LY Kucheryavykh, YV Kucheryavykh, K Rolón-Reyes… - academia.edu
Here we describe a new method of glioma cell visualization in living brain slices that can be used for evaluation of tumor size or visualization of internal tumor structures. Glial cells, as …
Number of citations: 2 www.academia.edu
F Moyano, SS Quintana, RD Falcone… - The Journal of …, 2009 - ACS Publications
In this work, we report the behavior of two different hemicyanines, trans-4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide (HC) and 4-[4-(dihexadecylamino)styryl]-N-…
Number of citations: 33 pubs.acs.org
S Fattah, P Augustijns, P Annaert - Drug Metabolism Reviews, 2014 - lirias.kuleuven.be
Hepatic uptake kinetics of the fluorescent organic cation transporter (Oct) substrate ASP+ (4-4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide) in suspended rat hepatocytes logo search 9th North American ISSX Meeting and …
Number of citations: 0 lirias.kuleuven.be
D Shao, E Massoud, U Anand, A Parikh… - Therapeutic …, 2013 - Future Science
Background: The majority of drugs cross epithelial cells by either passive diffusion or via carrier-mediated drug transporters. The aim of this study was to investigate the transport …
Number of citations: 16 www.future-science.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.